4-Ethylcyclohexanone is a cyclic ketone characterized by an ethyl group attached to the cyclohexanone ring at the fourth position. It has a molecular weight of approximately 126.1962 g/mol and a boiling point of 193 °C, with a melting point ranging from 87 to 88 °C . The density of this compound is about 0.913 g/cm³ at 20 °C .
Currently, there is no significant scientific research available on the specific mechanism of action of 4-Ethylcyclohexanone in biological systems.
4-Ethylcyclohexanone serves as a valuable building block in various organic syntheses []. Its cyclic structure and ketone functional group make it a versatile intermediate for creating more complex molecules. Researchers utilize it in the synthesis of:
Due to its well-defined properties, 4-Ethylcyclohexanone finds applications in analytical chemistry []. It can be used as:
These reactions are significant in synthetic organic chemistry, allowing for the construction of more complex molecules.
Several methods exist for synthesizing 4-ethylcyclohexanone:
These synthesis methods highlight the versatility and accessibility of this compound in laboratory settings.
4-Ethylcyclohexanone finds applications in:
These applications underline its importance in industrial chemistry.
Several compounds share structural similarities with 4-ethylcyclohexanone. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Cyclohexanone | C6H10O | A simpler ketone without an ethyl substituent. |
2-Ethylcyclohexanone | C8H14O | Ethyl group at the second position; similar reactivity. |
4-Methylcyclohexanone | C8H16O | Methyl group instead of ethyl; different properties. |
4-Ethylcyclohexanone stands out due to its specific placement of the ethyl group on the cyclohexanone ring, which influences its physical properties and reactivity compared to other similar compounds. Its applications in various industries further enhance its significance within organic chemistry.
4-Ethylcyclohexanone (CAS: 5441-51-0) was first identified as a natural product in Zanthoxylum gilletii, a plant species native to Africa. Its synthetic counterpart emerged in the mid-20th century alongside advancements in ketone hydrogenation and cyclohexane functionalization techniques. Early industrial interest stemmed from its structural similarity to cyclohexanone, a key intermediate in nylon production. The compound’s systematic characterization, including its molecular formula (C₈H₁₄O) and physical properties (density: 0.895–0.913 g/cm³, boiling point: 191–194°C), was established by the 1960s.
This bicyclic ketone serves as a versatile building block due to:
Recent advances focus on sustainable synthesis routes, such as:
The chair conformation represents the most stable three-dimensional arrangement for six-membered cyclic ketones, including 4-ethylcyclohexanone [1] [2]. In this conformation, the cyclohexanone ring adopts a puckered structure that eliminates both angle strain and torsional strain while maintaining optimal tetrahedral bond angles of approximately 109.5 degrees [3]. The presence of the carbonyl group introduces a planar sp²-hybridized carbon atom into the ring system, which slightly distorts the perfect chair geometry observed in cyclohexane but does not fundamentally alter the conformational preference [4].
For 4-ethylcyclohexanone, two distinct chair conformations exist in dynamic equilibrium through the ring-flipping process [5] [6]. In the first conformation, the ethyl substituent occupies an equatorial position, extending outward from the approximate plane of the ring. In the second conformation, following a chair flip, the ethyl group assumes an axial position, oriented parallel to the ring's symmetry axis [7] [8]. The carbonyl oxygen maintains its position relative to the ring regardless of the chair flip, as it is constrained by the planar geometry of the ketone functional group [4].
Experimental and theoretical studies consistently demonstrate that the equatorial ethyl conformer predominates at room temperature [9] [10]. Nuclear magnetic resonance spectroscopy investigations reveal that approximately 97% of 4-ethylcyclohexanone molecules exist in the equatorial ethyl conformation under standard conditions [11]. This strong preference mirrors the behavior observed in other monosubstituted cyclohexanes, where bulky substituents preferentially adopt equatorial orientations to minimize steric interactions [12] [13].
The chair conformation of 4-ethylcyclohexanone maintains the characteristic features of substituted cyclohexanes, with twelve carbon-hydrogen bonds arranged in distinct axial and equatorial orientations [1] [7]. The axial bonds project above and below the average plane of the ring, while equatorial bonds extend approximately in the plane of the ring [2] [3]. This arrangement creates specific spatial relationships that govern the conformational stability and dictate the energetic preferences observed in these systems.
The conformational preference of the ethyl group in 4-ethylcyclohexanone can be quantitatively assessed using A-values, which represent the free energy difference between axial and equatorial conformations of substituents on cyclohexane rings [14] [9]. The A-value for an ethyl group has been experimentally determined to be approximately 1.8 kilocalories per mole, indicating a moderate but significant preference for the equatorial position [9] [15].
Substituent | A-Value (kcal/mol) | Equilibrium Ratio (Equatorial:Axial) |
---|---|---|
Methyl (-CH₃) | 1.74 | 95:5 |
Ethyl (-CH₂CH₃) | 1.80 | 97:3 |
Isopropyl (-CH(CH₃)₂) | 2.15 | ~99:1 |
tert-Butyl (-C(CH₃)₃) | 4.90 | ~10000:1 |
Hydroxyl (-OH) | 0.87 | ~80:20 |
Bromine (-Br) | 0.43 | ~55:45 |
The ethyl group A-value of 1.8 kilocalories per mole reflects the balance between steric and electronic factors that influence conformational stability [9] [10]. When the ethyl substituent occupies an axial position, it experiences unfavorable 1,3-diaxial interactions with the axial hydrogen atoms located on carbons three and five positions away [8] [16]. These interactions arise from van der Waals repulsion between the ethyl group and the ring hydrogens, creating an energetically unfavorable situation [10].
Interestingly, the A-value for ethyl (1.8 kilocalories per mole) is only marginally larger than that of methyl (1.74 kilocalories per mole), despite ethyl being considerably larger [9] [15]. This relatively small increase occurs because the primary source of steric strain involves the methylene carbon adjacent to the ring, while the terminal methyl group can rotate away from the ring to minimize unfavorable interactions [9]. The ethyl group's conformational flexibility allows it to adopt orientations that reduce steric clash with axial ring hydrogens [14].
The steric bulk of substituents follows a well-established hierarchy: tert-butyl > isopropyl > ethyl > methyl > hydroxyl > halogens [12] [13]. This ordering directly correlates with A-values and reflects the relative sizes and conformational constraints of different functional groups [9] [15]. The ethyl group's position in this hierarchy demonstrates its moderate steric demand, which is sufficient to establish a clear conformational preference but not so large as to completely lock the ring in one conformation [10].
Computational studies using density functional theory methods have confirmed the experimental A-values and provided molecular-level insights into the origin of conformational preferences [17]. These calculations reveal that the 1,3-diaxial interactions primarily involve gauche interactions between the ethyl substituent and ring carbons, analogous to the steric effects observed in linear alkanes [10] [16].
The energy profile for conformational interconversion in 4-ethylcyclohexanone follows the characteristic pattern observed for substituted cyclohexanes, with the chair conformations representing energy minima and higher-energy intermediate states facilitating the ring-flipping process [18] [19]. The energy barrier for chair-to-chair interconversion is approximately 10-11 kilocalories per mole, similar to the value observed for cyclohexane itself [19] [20].
System | Energy Barrier (kcal/mol) | Process | Reference Conformation |
---|---|---|---|
Cyclohexane | 10.0 | Chair-to-chair flip | Chair |
Methylcyclohexane | 10.0 | Chair-to-chair flip | Chair (eq-methyl) |
4-Ethylcyclohexanone | ~10-11 | Chair-to-chair flip | Chair (eq-ethyl) |
Cyclohexanone | 11.0 | Chair-to-chair flip | Chair |
Substituted Cyclohexanes (general) | 10-12 | Ring inversion | Chair (most stable) |
The half-chair conformation represents the transition state for the ring-flipping process and corresponds to the highest energy point along the conformational pathway [18] [19]. In this geometry, five of the six ring carbons lie approximately in a plane, while one carbon is displaced significantly out of this plane [21]. The high energy of the half-chair conformation (approximately 10-11 kilocalories per mole above the chair) arises from severe angle strain and torsional strain resulting from the distorted ring geometry [19].
Following the half-chair transition state, the system passes through boat and twist-boat conformations before reaching the alternative chair conformation [18] [21]. The boat conformation, while still high in energy compared to the chair, is somewhat more stable than the half-chair due to reduced angle strain [21]. The twist-boat represents a slight distortion of the boat that relieves some torsional strain by staggering previously eclipsed bonds [18].
The energy difference between the two chair conformations equals the A-value of the ethyl group, approximately 1.8 kilocalories per mole [9] [10]. This energy difference drives the equilibrium toward the equatorial ethyl conformation, resulting in the observed 97:3 ratio at room temperature [11]. The relatively modest energy barrier for ring flipping (10-11 kilocalories per mole) ensures that interconversion between conformations occurs rapidly at ambient temperatures, with exchange rates on the order of thousands of times per second [19].
Computational studies using high-level ab initio methods have provided detailed energy profiles for the complete conformational pathway [20] [17]. These calculations confirm the experimental observations and reveal the precise energetic relationships between different conformational states [22]. The ketone functional group's presence introduces minor perturbations to the energy profile compared to simple cyclohexane, but the overall pattern remains fundamentally similar [4] [20].
Contemporary computational chemistry approaches have provided unprecedented insights into the conformational behavior of 4-ethylcyclohexanone, with density functional theory methods emerging as the most practical and accurate tools for studying these systems [23] [17]. The selection of appropriate computational methods requires careful consideration of accuracy, computational cost, and the specific properties of interest [22] [24].
Method | Application | Typical Use | Relative Cost |
---|---|---|---|
B3LYP/6-31G(d,p) | DFT optimization | Geometry optimization | Low |
MP2/6-311G(d,p) | High-level correlation | Energy calculations | Moderate |
B3LYP/6-311+G(d,p) | Solvent effects | Solvation studies | Moderate |
M06-2X/6-31G* | Meta-hybrid functional | Conformational energies | Moderate |
CCSD(T)/CBS | Benchmark calculations | Reference calculations | Very High |
B2PLYP-D | Dispersion-corrected DFT | Van der Waals interactions | High |
Density functional theory calculations using hybrid functionals such as B3LYP have proven particularly effective for studying cyclohexanone conformations [25] [23]. These methods incorporate both local and non-local exchange-correlation effects, providing a reasonable balance between computational efficiency and accuracy for conformational energy differences [17]. The B3LYP/6-31G(d,p) level of theory has become a standard approach for geometry optimization of cyclohexanone derivatives, yielding structures that agree well with experimental data [22] [23].
However, standard density functional approximations often underestimate dispersion interactions, which play crucial roles in determining conformational preferences [17]. The development of dispersion-corrected density functional methods, such as B2PLYP-D and the M06 family of functionals, has significantly improved the accuracy of conformational energy calculations for cyclohexane systems [17]. These methods explicitly account for van der Waals interactions that contribute to steric effects and conformational stability [17].
Computational studies have revealed the molecular origins of conformational preferences in 4-ethylcyclohexanone [25] [27]. The calculations demonstrate that the preference for equatorial ethyl orientation arises primarily from repulsive van der Waals interactions between the ethyl group and axial ring hydrogens in the less stable conformation [10] [16]. These interactions manifest as unfavorable gauche arrangements between the ethyl substituent and ring carbons at the three and five positions relative to the substitution site [8] [16].
Modern computational investigations have also explored the potential influence of the ketone functional group on conformational stability [27] [28]. Some theoretical studies suggest that weak attractive interactions between alkyl substituents and the carbonyl group, termed carbon-hydrogen/π(carbonyl) hydrogen bonds, may provide additional stabilization for axial conformers in cyclohexanones compared to corresponding cyclohexanes [27]. However, for 4-ethylcyclohexanone, these effects appear to be minimal, and the conformational behavior closely resembles that of 4-ethylcyclohexane [29] [9].
The application of computational methods to conformational analysis has also facilitated the study of solvent effects on cyclohexanone conformations [22] [30]. Polarizable continuum model calculations indicate that polar solvents can shift conformational equilibria by differential solvation of axial and equatorial conformers [30]. However, for 4-ethylcyclohexanone, these solvent effects are typically small compared to the intrinsic conformational energy differences [27].
Property | Value | Notes |
---|---|---|
Most stable conformation | Chair with equatorial ethyl | Similar to cyclohexane derivatives |
Ethyl group preference | Equatorial position | Due to steric effects |
Energy difference (axial vs equatorial) | ~1.8 kcal/mol | Based on A-value for ethyl group |
Chair flip barrier | ~10-11 kcal/mol | Similar to cyclohexane |
Ketone effect on stability | Stabilizes axial conformers slightly | CH/π(C=O) interactions possible |
Ethyl rotor energy barrier | 1.1 ± 0.1 kcal/mol | From experimental studies |
Advanced computational protocols now routinely include geometry optimization followed by single-point energy calculations using higher-level methods [22] [23]. This approach, exemplified by calculations at the M06-2X/6-311+G(d,p)//B3LYP/6-31G(d,p) level, provides accurate conformational energies while maintaining computational tractability [17]. Such calculations have confirmed the fundamental features of 4-ethylcyclohexanone conformational behavior and established the theoretical framework for understanding substituent effects in cyclohexanone systems [23] [20].
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